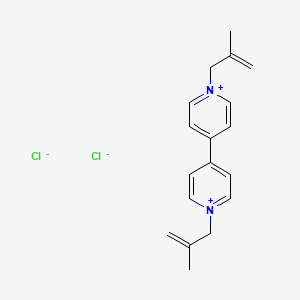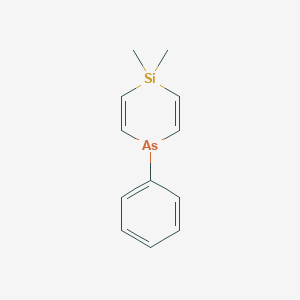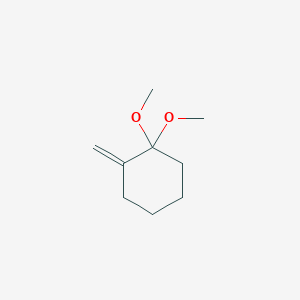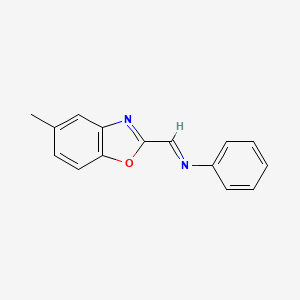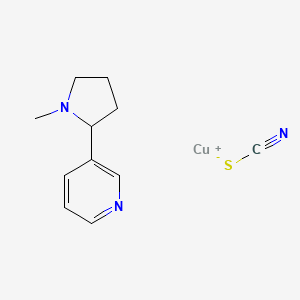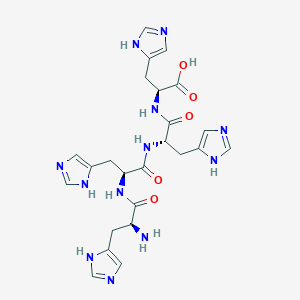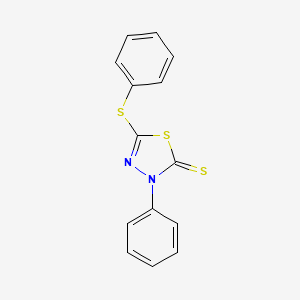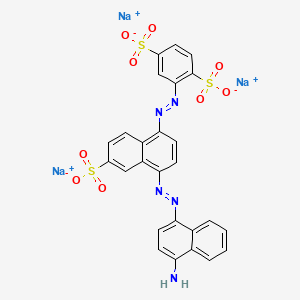
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-1-naphthylamine, followed by coupling with 6-sulphonato-1-naphthylamine. The final step involves the azo coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize yield and purity.
化学反应分析
Types of Reactions
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce various amine compounds.
科学研究应用
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and other industrial applications due to its stability and vibrant color.
作用机制
The mechanism of action of Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves its interaction with various molecular targets. The compound’s azo groups can form stable complexes with metal ions, and its sulfonate groups enhance its solubility in aqueous solutions. These properties enable it to function effectively as a dye and indicator in various applications.
相似化合物的比较
Similar Compounds
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
- Disodium 4-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,3-disulphonate
Uniqueness
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its combination of azo and sulfonate groups makes it particularly effective in various applications compared to similar compounds.
属性
CAS 编号 |
64346-74-3 |
|---|---|
分子式 |
C26H16N5Na3O9S3 |
分子量 |
707.6 g/mol |
IUPAC 名称 |
trisodium;2-[[4-[(4-aminonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C26H19N5O9S3.3Na/c27-21-8-9-22(18-4-2-1-3-17(18)21)28-30-24-11-10-23(19-7-5-15(13-20(19)24)41(32,33)34)29-31-25-14-16(42(35,36)37)6-12-26(25)43(38,39)40;;;/h1-14H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI 键 |
BVHZGFMQTFVPDR-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


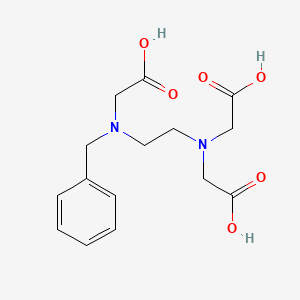
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)

